molecular formula C17H12O4 B11678069 4-[(E)-(3-oxo-1-benzofuran-2(3H)-ylidene)methyl]phenyl acetate

4-[(E)-(3-oxo-1-benzofuran-2(3H)-ylidene)methyl]phenyl acetate

Cat. No.: B11678069
M. Wt: 280.27 g/mol
InChI Key: LHBAXNBWECRBJG-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(3-oxo-1-benzofuran-2(3H)-ylidene)methyl]phenyl acetate is an organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(3-oxo-1-benzofuran-2(3H)-ylidene)methyl]phenyl acetate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(3-oxo-1-benzofuran-2(3H)-ylidene)methyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of 4-[(E)-(3-oxo-1-benzofuran-2(3H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The specific molecular targets and pathways involved may vary depending on the specific application and context.

Properties

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

[4-[(E)-(3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C17H12O4/c1-11(18)20-13-8-6-12(7-9-13)10-16-17(19)14-4-2-3-5-15(14)21-16/h2-10H,1H3/b16-10+

InChI Key

LHBAXNBWECRBJG-MHWRWJLKSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3O2

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.